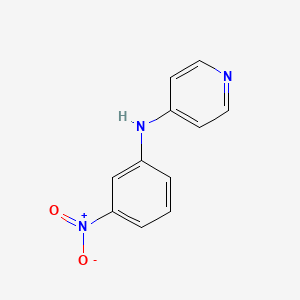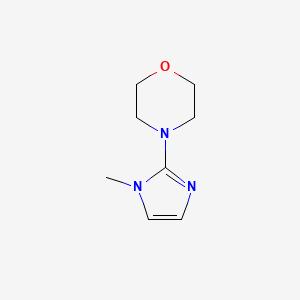![molecular formula C12H10N4 B8586165 3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)
3-imidazo[1,2-b]pyridazin-2-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core fused with an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-imidazo[1,2-b]pyridazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-2-yl ketones or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyridazin-2-yl derivatives.
Substitution: Formation of halogenated or nitro-substituted imidazo[1,2-b]pyridazin-2-yl aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-imidazo[1,2-b]pyridazin-2-ylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-imidazo[1,2-b]pyridazin-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including anticonvulsant and antimicrobial properties.
Imidazo[1,2-b]pyridazines: Similar in structure but may exhibit different biological activities due to variations in the fused ring system.
Uniqueness: 3-imidazo[1,2-b]pyridazin-2-ylaniline is unique due to its specific substitution pattern and the presence of an aniline group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-imidazo[1,2-b]pyridazin-2-ylaniline |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2 |
InChI-Schlüssel |
ZBMUVPXXSONFSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)


![N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)


![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)







